molecular formula C6H6N4O B2410242 5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 56976-90-0

5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2410242
CAS No.: 56976-90-0
M. Wt: 150.141
InChI Key: MWXZTFHICWMCHD-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic organic compound characterized by its pyrazolo[1,5-d][1,2,4]triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine with a suitable β-diketone in the presence of a catalyst[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of alkylated derivatives.

Scientific Research Applications

5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one has found applications in various scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one is structurally similar to other pyrazolo[1,5-d][1,2,4]triazine derivatives, such as 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one. its unique methyl group at the 5-position imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one

  • 2-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one

  • 5-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one

Properties

IUPAC Name

5-methylpyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-9-6(11)5-2-3-7-10(5)4-8-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXZTFHICWMCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=NN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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